1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
Description
The structure features a difluoromethyl group at the 1-position of the pyrazole ring and an N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl] substituent at the 3-amine position. The ethyl and methyl groups on the secondary pyrazole ring enhance lipophilicity, while the difluoromethyl group may influence electronic properties and metabolic stability .
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-3-17-9(8(2)6-15-17)7-14-10-4-5-18(16-10)11(12)13/h4-6,11H,3,7H2,1-2H3,(H,14,16) |
InChI Key |
UKCHSAFWMUBTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves the difluoromethylation of heterocycles via a radical process . This method is favored due to its efficiency in introducing the difluoromethyl group into the pyrazole ring. The reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve more environmentally friendly routes, as seen in the synthesis of similar compounds like ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ester . These methods aim to reduce the environmental impact while maintaining high yields and purity of the final product.
Chemical Reactions Analysis
1-(Difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Chemistry and Synthesis
The compound serves as a critical building block in synthetic organic chemistry. It is utilized in the development of more complex molecules, particularly in the synthesis of new pharmaceuticals and agrochemicals. The difluoromethyl group allows for unique substitution patterns and reactivity profiles that are advantageous in chemical synthesis.
Biological Research
In biological contexts, the compound is explored for its interactions with various molecular targets. Its unique properties make it suitable for studying enzyme kinetics and receptor interactions, contributing to our understanding of biochemical pathways.
Pharmacology
Pharmacological studies have identified several potential applications for this compound:
- Antifungal Activity: Research indicates that pyrazole derivatives exhibit antifungal properties against various phytopathogenic fungi. Compounds similar to 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine have shown moderate to excellent antifungal activities against multiple strains.
- Endothelin Antagonism: Certain derivatives have demonstrated efficacy as endothelin receptor antagonists, suggesting potential therapeutic applications in treating cardiovascular diseases.
- Antibacterial Activity: While some related compounds have shown weak antibacterial activity against Gram-positive and Gram-negative bacteria, further investigation is required to evaluate the specific activity of this compound.
Study on Antifungal Properties
A study synthesized various pyrazole derivatives, including this compound, and evaluated their antifungal activity using mycelia growth inhibition assays. Among these derivatives, some exhibited significantly higher antifungal activity compared to traditional fungicides, indicating their potential as effective agricultural agents.
Endothelin Receptor Antagonism Study
In vitro studies have shown that certain pyrazole derivatives can act as endothelin receptor antagonists. These compounds displayed comparable potency to established drugs like bosentan, highlighting their potential use in treating conditions such as pulmonary arterial hypertension.
Structure–Activity Relationship (SAR) Analysis
Research into the structure–activity relationship of pyrazole derivatives has provided insights into optimizing their biological activities. The difluoromethyl group has been identified as a crucial component that enhances both potency and selectivity towards specific biological targets. Understanding these relationships aids in designing more effective compounds with desired pharmacological profiles.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action are often complex and depend on the specific application of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects on Lipophilicity: The ethyl and methyl groups on the pyrazole ring in the target compound contribute to higher lipophilicity compared to the propyl analog (C₁₁H₁₆F₂N₅) . This property may enhance membrane permeability in biological systems.
Electronic Modifications :
- The 5-fluoro substituent in C₁₀H₁₃F₃N₅ introduces electron-withdrawing effects, which could modulate the pyrazole ring’s electronic environment and influence binding to targets like enzymes or receptors .
Steric Considerations :
- Compounds with bulkier substituents (e.g., 2-methylpropyl in C₁₅H₂₅N₅) exhibit reduced solubility but may offer improved selectivity in target binding due to steric hindrance .
Biological Activity
1-(Difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a compound of increasing interest in organic chemistry and biochemistry due to its unique structural features and potential biological activities. This compound contains a difluoromethyl group, which enhances its chemical properties and biological interactions, particularly in pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H15F2N5 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 1-(difluoromethyl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
| InChI Key | UKCHSAFWMUBTCK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)C)CNC2=NN(C=C2)C(F)F |
The biological activity of this compound is primarily attributed to the difluoromethyl group, which significantly influences its binding affinity to various molecular targets, including enzymes and receptors. The interaction mechanisms are complex and involve multiple pathways depending on the specific biological context.
Pharmacological Applications
This compound has been explored for several pharmacological applications, including:
Antifungal Activity: Studies have shown that compounds with similar pyrazole structures exhibit antifungal properties against various phytopathogenic fungi. For instance, derivatives of pyrazole have been synthesized and tested, revealing moderate to excellent antifungal activities against several strains .
Endothelin Antagonism: Some pyrazole derivatives have demonstrated efficacy as endothelin receptor antagonists in vitro, with certain compounds showing comparable potency to established drugs such as bosentan . This suggests potential applications in treating cardiovascular diseases.
Antibacterial Activity: While some related compounds have shown weak antibacterial activity against Gram-positive and Gram-negative bacteria, the specific activity of this compound requires further investigation .
Synthesis and Evaluation
A series of studies focused on synthesizing novel pyrazole derivatives, including this compound, evaluated their biological activities through various assays. For example, one study synthesized a range of pyrazole derivatives and assessed their antifungal activity using mycelia growth inhibition assays. Among these, certain derivatives exhibited higher antifungal activity than traditional fungicides .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of pyrazole derivatives has provided insights into optimizing their biological activities. The difluoromethyl group has been identified as a critical component that enhances both the potency and selectivity of these compounds towards specific biological targets .
Q & A
Q. What are the optimal synthetic routes for 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes, including cyclization and substitution reactions. For pyrazole derivatives, a common approach is the condensation of hydrazine derivatives with diketones or aldehydes. For example:
- Step 1 : Preparation of the pyrazole core via cyclization of a hydrazine precursor with a difluoromethyl ketone.
- Step 2 : Alkylation of the pyrazole nitrogen using reagents like ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group .
- Step 3 : Nucleophilic substitution to attach the [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine moiety. Optimize temperature (e.g., 60–80°C) and solvent polarity (DMF or DMSO) to enhance yield.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify chemical shifts for the difluoromethyl group (δ ~5.5–6.5 ppm, split due to F coupling) and pyrazole protons (δ ~6.0–7.5 ppm).
- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
- Mass Spectrometry : Confirm molecular weight (calculated for C₁₁H₁₅F₂N₅: 255.27 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s bioactivity and binding affinity to target proteins?
Fluorine atoms enhance electronegativity and metabolic stability. For example:
- The difluoromethyl group increases lipophilicity, improving membrane permeability.
- SAR Studies : Compare with non-fluorinated analogs (e.g., replacing F with H or Cl) to assess potency changes. Fluorine’s electron-withdrawing effects may strengthen hydrogen bonding with enzyme active sites (e.g., kinases or cytochrome P450 isoforms) .
Q. How can contradictory data across studies regarding its inhibitory activity be resolved?
Contradictions may arise from assay conditions (e.g., pH, solvent) or target specificity. To resolve:
- Standardize Assays : Use consistent enzyme concentrations (e.g., 10 nM) and buffer systems (e.g., Tris-HCl, pH 7.4).
- Cross-Validate : Employ orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays).
- Control for Metabolites : Test stability in assay media via LC-MS to rule out degradation .
Q. What computational methods are suitable for predicting its ADMET properties?
- Molecular Dynamics (MD) : Simulate interactions with CYP3A4 to predict metabolic pathways.
- QSAR Models : Use descriptors like logP and polar surface area to estimate permeability (e.g., Blood-Brain Barrier penetration).
- Docking Studies : Map binding poses in homology models of target receptors (e.g., GPCRs) using AutoDock Vina .
Q. How can the compound’s stability under physiological conditions be evaluated?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC.
- Plasma Stability : Mix with human plasma (37°C, 1h), precipitate proteins, and quantify parent compound remaining.
- Light/Oxidation : Expose to UV light (254 nm) or H₂O₂ to assess photodegradation/oxidative pathways .
Methodological Challenges and Solutions
Q. What strategies improve yield in the final coupling step of the synthesis?
- Catalyst Optimization : Use Pd/Cu catalysts for Suzuki-Miyaura couplings (if aryl halides are intermediates).
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or preparative HPLC for isomers .
Q. How can in vitro and in vivo activity discrepancies be addressed?
Q. What experimental designs are effective for elucidating its mechanism of action?
- Kinetic Studies : Determine IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- CRISPR Knockouts : Validate target engagement by testing activity in cell lines lacking the putative target protein .
Comparative Analysis of Structural Analogs
Q. How does this compound compare to 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine in terms of reactivity?
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
